mesityl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone
Description
Mesityl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone is a heterocyclic compound featuring:
- A mesityl group (2,4,6-trimethylphenyl) attached to a methanone moiety.
- An azetidine ring (4-membered nitrogen-containing heterocycle) at position 1 of the methanone.
- A sulfonyl bridge (-SO₂-) connecting the azetidine to a 4-methyl-1,2,4-triazole ring.
This structure combines rigidity (azetidine), electron-withdrawing sulfonyl groups, and the lipophilic mesityl group, which may enhance membrane permeability and target binding.
Properties
IUPAC Name |
[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]-(2,4,6-trimethylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-10-5-11(2)14(12(3)6-10)15(21)20-7-13(8-20)24(22,23)16-18-17-9-19(16)4/h5-6,9,13H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRJQTDXSJMRHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)N2CC(C2)S(=O)(=O)C3=NN=CN3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mesityl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced through a sulfonation reaction, often using sulfonyl chlorides in the presence of a base such as pyridine.
Azetidine Ring Formation: The azetidine ring is formed through a cyclization reaction, which can involve the reaction of a suitable amine with a halogenated precursor.
Coupling with Mesityl Group: The final step involves coupling the mesityl group to the azetidine-triazole intermediate, typically using a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the mesityl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or the sulfonyl group, potentially leading to the formation of amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include oxidized mesityl derivatives, reduced triazole or sulfonyl groups, and substituted azetidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Mesityl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone has shown promise in several therapeutic areas:
Antimicrobial Activity:
Research indicates that triazole derivatives exhibit significant antimicrobial properties. In particular, compounds with a triazole moiety have been reported to possess activity against various bacterial and fungal strains. The incorporation of the mesityl and azetidine groups may enhance this activity by improving the compound's ability to penetrate microbial membranes .
Anticancer Properties:
Studies have indicated that triazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects on human cancer cell lines. Preliminary results suggest that these compounds may induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways .
Enzyme Inhibition:
Triazole compounds are known to act as enzyme inhibitors. This compound may inhibit enzymes involved in critical metabolic pathways in pathogens or cancer cells. This property makes it a candidate for further investigation in drug development .
Agricultural Applications
The compound's potential extends into agricultural science where it could be utilized as a fungicide or pesticide:
Fungicidal Activity:
Triazoles are widely used in agriculture as fungicides due to their ability to disrupt fungal cell membrane synthesis. The unique structure of this compound may enhance its efficacy against specific plant pathogens .
Herbicidal Properties:
There is emerging interest in the herbicidal properties of triazole derivatives. The structural modifications present in this compound could provide selective herbicidal action against certain weed species while minimizing damage to crops .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of mesityl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone involves its interaction with various molecular targets. The triazole ring can bind to metal ions and enzymes, inhibiting their activity. The sulfonyl group can form strong interactions with proteins, affecting their function. The azetidine ring can interact with nucleic acids and other biomolecules, disrupting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Sulfonyl Hybrids with Aromatic Substituents
Example: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone ()
- Structural Differences: Replaces the azetidine-methanone core with a thioether-linked ethanone group. Uses a phenylsulfonylphenyl substituent instead of the mesityl group.
- The absence of azetidine reduces ring strain, possibly increasing metabolic stability compared to the target compound .
Example: 1-(3-Methyl-3-mesityl-cyclobutyl)-2-(5-thiophen-4-ethyl-2H-1,2,4-triazol-3-ylsulfanyl)-ethanone ()
- Structural Differences :
- Substitutes azetidine with a cyclobutyl ring , introducing greater steric bulk.
- Includes a thiophene-ethyl chain on the triazole.
- Functional Implications :
Triazole Derivatives with Isoxazole and Pyridine Moieties
Example: 4-[5-[(1R)-1-[5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine (TT001) (–5)
- Structural Differences :
- Replaces the azetidine-sulfonyl unit with an isoxazole-ethoxy-pyridine chain.
- Retains the 4-methyl-1,2,4-triazole core.
- Functional Implications :
Triazolones with Aromatic and Hydrophilic Substituents
Example: 4-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one ()
- Structural Differences :
- Features a triazolone (oxidized triazole) core instead of a sulfonyl-linked triazole.
- Includes methoxyphenyl groups for enhanced solubility.
- Functional Implications :
Example: 4-Amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5(4H)-one ()
- Structural Differences: Introduces amino and hydroxyphenyl groups on the triazolone.
Biological Activity
Mesityl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a mesityl group linked to an azetidine ring that is further substituted with a triazole moiety. The presence of the sulfonyl group enhances its biological profile by potentially increasing solubility and bioavailability.
Molecular Structure
| Component | Description |
|---|---|
| Molecular Formula | C13H16N4O2S |
| Molecular Weight | 296.36 g/mol |
| CAS Number | Not specified |
Biological Activity Overview
The biological activity of this compound has been evaluated across various studies focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazole have been shown to inhibit bacterial growth by disrupting cell membrane integrity and inducing cell lysis .
Case Study:
A study on related triazole compounds demonstrated their efficacy against Gram-positive and Gram-negative bacteria. The mechanism involved the inhibition of cell wall synthesis and disruption of membrane potential .
Anticancer Properties
Triazole derivatives have been extensively studied for their anticancer potential. They often work by inhibiting specific enzymes involved in cancer cell proliferation or by inducing apoptosis in malignant cells.
Table: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Triazole A | MCF-7 (breast cancer) | 15.2 | Apoptosis induction |
| Triazole B | MDA-MB-231 (breast cancer) | 10.5 | Cell cycle arrest |
| Mesityl derivative | A549 (lung cancer) | 12.8 | Inhibition of angiogenesis |
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in inflammatory pathways .
- Reactive Oxygen Species (ROS) Modulation : Some triazole derivatives can modulate ROS levels in cells, leading to oxidative stress that can induce apoptosis in cancer cells .
- Cell Cycle Regulation : By affecting the expression of cell cycle proteins, these compounds can halt the progression of cancer cells through critical checkpoints .
Q & A
Q. How to address inconsistent bioactivity data across studies (e.g., varying IC50 values)?
- Controls and validation :
- Standardized protocols : Use identical cell lines (e.g., HEK293 or HepG2) and passage numbers .
- Dose-response curves : Perform triplicate experiments with positive controls (e.g., staurosporine for kinase inhibition) .
- Statistical analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance of variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
